![molecular formula C9H12ClNO2 B2989098 3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride CAS No. 2287279-23-4](/img/structure/B2989098.png)
3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride
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Overview
Description
“3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride” is a chemical compound with the CAS Number: 2287279-23-4 . It has a molecular weight of 201.65 . The IUPAC name for this compound is (3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)methanol hydrochloride .
Synthesis Analysis
A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents . The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2.ClH/c11-6-7-2-1-3-8-9(7)12-5-4-10-8;/h1-3,10-11H,4-6H2;1H . The InChI key is CJVRJECNIPGYHK-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines . These 1,4-benzoxazines were generated from a cascade hydrogenation and reductive amination one-pot reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.65 . It is a salt with chloride (Cl) as the counterion .Scientific Research Applications
- Benzoylthiophenes, including EN300-6744040 , act as allosteric enhancers (AE) at the A1 adenosine receptor. Allosteric modulation influences receptor function without directly binding to the active site. Investigating this compound’s effects on adenosine receptors can provide insights into drug design and therapeutic strategies .
Allosteric Modulation of Adenosine Receptors
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-6-7-2-1-3-8-9(7)12-5-4-10-8;/h1-3,10-11H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVRJECNIPGYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzoxazin-8-ylmethanol;hydrochloride |
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